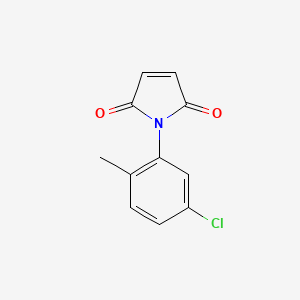
3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, often involves the reaction of acid hydrazides with various aryl acids in the presence of phosphorous oxychloride, leading to the formation of the desired oxadiazole ring through dehydration reactions. A specific method reported for the synthesis of related compounds involves the reaction of 4-chlorophenoxyacetic acid as a precursor, undergoing esterification, ammonilysis, and cyclization to yield the oxadiazole derivatives (Siddiqui et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole and related compounds have been explored for their antimicrobial properties. For instance, a study synthesized various 1,2,4-oxadiazoles, including derivatives similar to the compound , to evaluate their antimicrobial activity against different microorganisms. These compounds demonstrated effectiveness in inhibiting the growth of certain bacterial and fungal species, making them potential candidates for antimicrobial drug development (Machado et al., 2005).
Anticancer Properties
Research has also delved into the anticancer potential of 1,2,4-oxadiazoles, including derivatives structurally similar to 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. A notable study examined the efficacy of these compounds against breast cancer, revealing their potential as anticancer agents with minimal cardiotoxic effects. The research emphasized the importance of these compounds in cancer treatment due to their targeted action and reduced side effects (Afsharirad et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of 1,2,4-oxadiazoles have been a subject of interest in organic chemistry. Various methods have been developed to synthesize these compounds, including 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. These methods offer insights into the structural properties and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Abbas et al., 2017).
Thermal and Structural Properties
The thermal stability and crystalline structure of 1,2,4-oxadiazoles, including related derivatives, have been studied to understand their physical properties better. These studies are crucial for determining the compounds' suitability in various applications, especially where thermal stability is a key factor. The crystallography of these compounds provides valuable information on their molecular arrangement, which is essential for predicting their reactivity and interactions (Arora et al., 2012).
Central Nervous System (CNS) Depressant Activity
1,2,4-Oxadiazoles have also been evaluated for their potential as central nervous system depressants. Studies have synthesized various substituted derivatives of 1,2,4-oxadiazoles, including compounds structurally related to 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, and assessed their depressant activities. These compounds have shown promising results in animal models, indicating their potential use in treating CNS disorders (Singh et al., 2012).
Direcciones Futuras
The study of oxadiazoles is a vibrant field due to their wide range of potential biological activities . Future research on “3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole” could involve exploring its potential biological activities, studying its reactivity, and developing methods for its synthesis.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOVZBCCDYEKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356403 | |
| Record name | 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
489435-05-4 | |
| Record name | 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)







